8-Butoxy-7-methyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
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Overview
Description
8-Butoxy-7-methyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
The synthesis of 8-Butoxy-7-methyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione can be achieved through several synthetic routes. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which provides 1,6-dihydropyridazines that can be efficiently converted to pyridazines in the presence of NaOH . Industrial production methods often involve large-scale synthesis using these or similar reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
8-Butoxy-7-methyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized pyridazines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in the agrochemical industry as a potential herbicide or pesticide .
Mechanism of Action
The mechanism of action of 8-Butoxy-7-methyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
8-Butoxy-7-methyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione can be compared with other similar compounds such as 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione . While both compounds share a similar core structure, the presence of the butoxy and methyl groups in this compound provides it with unique chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a more potent and versatile compound for various applications .
Properties
CAS No. |
62436-91-3 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
8-butoxy-7-methyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C12H15N3O3/c1-3-4-5-18-10-7(2)13-6-8-9(10)12(17)15-14-11(8)16/h6H,3-5H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
KHRYKNBTTFQPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=CN=C1C)C(=O)NNC2=O |
Origin of Product |
United States |
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